molecular formula C22H14Cl2N4O B2400610 MD2-Tlr4-IN-1

MD2-Tlr4-IN-1

Cat. No.: B2400610
M. Wt: 421.3 g/mol
InChI Key: AZPDJGLJPDRCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MD2-Tlr4-IN-1 is a small molecule inhibitor that targets the interaction between myeloid differentiation factor 2 (MD2) and toll-like receptor 4 (TLR4). This interaction is crucial for the activation of the innate immune response, particularly in recognizing lipopolysaccharides (LPS) from Gram-negative bacteria. By inhibiting this interaction, this compound can modulate the immune response, making it a valuable compound in the study of inflammatory diseases and potential therapeutic applications .

Mechanism of Action

Target of Action

MD2-Tlr4-IN-1 primarily targets the Toll-like receptor 4 (TLR4) and Myeloid Differentiation factor 2 (MD-2) complex . TLR4 is a transmembrane receptor that plays a central role in the innate immune response . MD-2 is an extracellular molecule associated with the extracellular domain of TLR4, indispensable for cell surface expression and recognition of lipopolysaccharides (LPS) by TLR4 .

Mode of Action

This compound interacts with its targets, TLR4 and MD-2, to modulate their function. MD-2 seems to have a principal role in interaction with LPS, whereas TLR4 augments the interaction between LPS and MD-2 . The interaction between LPS and the TLR4/MD-2 complex induces homotypic interaction of TLR4, which is thought to deliver a signal via the cytoplasmic Toll/IL-1R homology domain of TLR4 .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of TLR4 and MD-2 function, leading to changes in the immune response. TLR4, a receptor with a central role in innate immune signaling, orchestrates inflammatory responses by modulating the activity of transcription factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the incidence rates for intestinal inflammation have been steadily increasing around the world for the last 50 years with an increased prevalence most notable in newly industrialized nations . Factors such as cell types, immunological abnormalities, tissue specificity, and genetic/environmental factors are involved in the pathogenesis of intestinal inflammation .

Biochemical Analysis

Biochemical Properties

MD2-Tlr4-IN-1 interacts with the MD2-TLR4 complex, inhibiting its ability to recognize LPS . This interaction disrupts the inflammatory response typically triggered by LPS, reducing the expression of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) .

Cellular Effects

This compound has significant effects on cellular processes, particularly in macrophages . By inhibiting the MD2-TLR4 complex, it reduces the cellular response to LPS, leading to decreased production of inflammatory cytokines . This can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the MD2-TLR4 complex and inhibiting its function . This prevents the complex from recognizing LPS and triggering an inflammatory response .

Temporal Effects in Laboratory Settings

Its ability to inhibit the MD2-TLR4 complex and reduce inflammatory responses suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its ability to inhibit the MD2-TLR4 complex suggests potential dose-dependent effects on inflammation and immune response .

Metabolic Pathways

Given its role in inhibiting the MD2-TLR4 complex, it may interact with enzymes or cofactors involved in immune response pathways .

Transport and Distribution

Its ability to inhibit the MD2-TLR4 complex suggests it may interact with transporters or binding proteins involved in immune response pathways .

Subcellular Localization

Given its role in inhibiting the MD2-TLR4 complex, it may be localized to areas of the cell involved in immune response pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MD2-Tlr4-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and specificity for the MD2-TLR4 complex. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: MD2-Tlr4-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

MD2-Tlr4-IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: MD2-Tlr4-IN-1 is unique in its specific inhibition of the MD2-TLR4 interaction, whereas other compounds like MPLA and GLA act as agonists, activating the TLR4 pathway. Neoseptin-3, on the other hand, modulates the activity of the TLR4-MD2 complex but does not specifically inhibit the MD2-TLR4 interaction .

Properties

IUPAC Name

2,6-dichloro-N-[3-(1H-indol-5-yl)-1H-indazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-11,25H,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPDJGLJPDRCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC5=C(C=C4)NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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